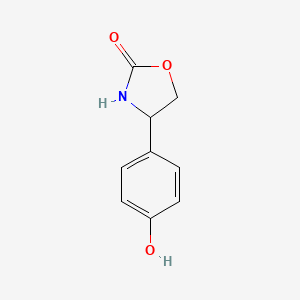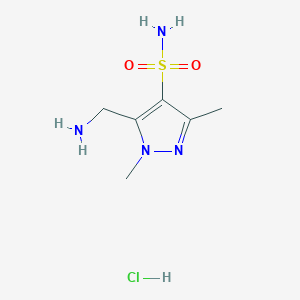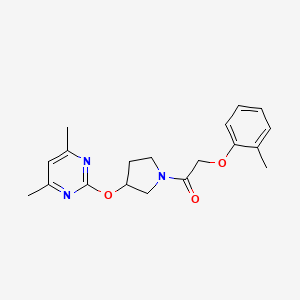![molecular formula C21H16N2O2 B2371898 2-[(1-フェニルピラゾール-3-イル)メトキシ]ナフタレン-1-カルバルデヒド CAS No. 1375234-59-5](/img/structure/B2371898.png)
2-[(1-フェニルピラゾール-3-イル)メトキシ]ナフタレン-1-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is a complex organic compound that features a naphthalene ring substituted with a phenylpyrazole moiety. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
科学的研究の応用
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes
作用機序
Target of Action
aureus topoisomerase IV enzyme . These targets play crucial roles in various biological processes, including DNA replication and cell division .
Mode of Action
Similar compounds have been shown to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity . The compound may bind to its target, altering its structure or function, and leading to changes in downstream biological processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in microbial growth and proliferation . The compound’s action on its targets can lead to downstream effects on these pathways, potentially leading to the observed biological effects .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
生化学分析
Biochemical Properties
The biochemical properties of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde are not fully understood due to the complexity of its structure. It is known that compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is not well understood. It is known that similar compounds, such as benzylic halides, can undergo free radical reactions . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may exert its effects at the molecular level through similar mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde typically involves the reaction of 1-phenylpyrazole with naphthalene-1-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenylpyrazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carboxylic acid.
Reduction: Formation of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
- 2-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde
- 2-[(1-Phenylpyrazol-3-yl)methoxy]anthracene-1-carbaldehyde
- 2-[(1-Phenylpyrazol-3-yl)methoxy]phenanthrene-1-carbaldehyde
Uniqueness
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde stands out due to its naphthalene backbone, which imparts unique electronic and steric properties.
特性
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSKTNJBLQNOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2371816.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2371818.png)


![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)




![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2371836.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)
